molecular formula C12H13ClF3NO3 B6312782 N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide CAS No. 1357625-42-3

N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide

Cat. No. B6312782
CAS RN: 1357625-42-3
M. Wt: 311.68 g/mol
InChI Key: QGPMXMYVFRYNJO-UHFFFAOYSA-N
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Description

N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide (NDTB) is a synthetic compound that has gained increased attention due to its potential applications in scientific research. NDTB is a derivative of the general aniline class of compounds and has a unique structure that allows it to be used in a variety of experiments.

Scientific Research Applications

N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide has a variety of potential applications in scientific research. It has been used in the synthesis of novel compounds, such as peptides and amino acids, as well as in the study of enzyme inhibition and protein-ligand interactions. It has also been used in the synthesis of novel drugs and can be used in the study of protein structure and function.

Mechanism of Action

N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide is a potent inhibitor of the enzyme xanthine oxidase, which is responsible for the degradation of purines in the body. It acts by competitively binding to the active site of the enzyme, thus preventing the binding of its natural substrate. This inhibition results in the accumulation of purines in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of xanthine oxidase, resulting in the accumulation of purines in the body. This can lead to increased uric acid levels, which can cause gout and other medical conditions. N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide has also been shown to have anti-inflammatory, antioxidant, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of experiments. It is also relatively stable and can be stored for long periods of time without degradation. However, it is important to note that N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide is a potent inhibitor of xanthine oxidase and should be used with caution in experiments that involve this enzyme.

Future Directions

N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide has the potential to be used in a variety of experiments and applications. Potential future directions include the study of its effects on other enzymes and proteins, the development of novel drugs, and the study of its potential therapeutic effects. Additionally, further research into its biochemical and physiological effects could lead to new insights into the mechanisms of action of other compounds.

Synthesis Methods

N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide can be synthesized through a three-step reaction. The first step involves the reaction of 2-chloro-3,3-dimethoxy-4,4,4-trifluorobutyric acid with aniline in the presence of a base such as sodium hydroxide. This reaction results in the formation of the corresponding anilide, which is then reacted with phenylmagnesium bromide to form the desired N-phenyl-2-chloro-3,3-dimethoxy-4,4,4-trifluorobutyramide. The final step involves the hydrolysis of the amide bond to yield the desired N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide.

properties

IUPAC Name

2-chloro-4,4,4-trifluoro-3,3-dimethoxy-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO3/c1-19-11(20-2,12(14,15)16)9(13)10(18)17-8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPMXMYVFRYNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(=O)NC1=CC=CC=C1)Cl)(C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide

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